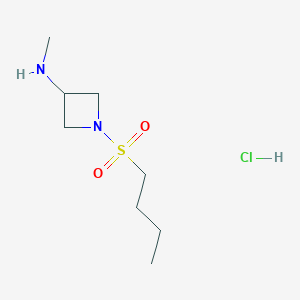

1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride

CAS No.: 2097968-52-8

Cat. No.: VC3102671

Molecular Formula: C8H19ClN2O2S

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097968-52-8 |

|---|---|

| Molecular Formula | C8H19ClN2O2S |

| Molecular Weight | 242.77 g/mol |

| IUPAC Name | 1-butylsulfonyl-N-methylazetidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H18N2O2S.ClH/c1-3-4-5-13(11,12)10-6-8(7-10)9-2;/h8-9H,3-7H2,1-2H3;1H |

| Standard InChI Key | UGGQLCRYGSNUGI-UHFFFAOYSA-N |

| SMILES | CCCCS(=O)(=O)N1CC(C1)NC.Cl |

| Canonical SMILES | CCCCS(=O)(=O)N1CC(C1)NC.Cl |

Introduction

Chemical Properties and Structure

1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride is characterized by specific chemical identifiers and structural features that define its reactivity and potential applications in various research contexts.

Molecular Identification and Physical Properties

The compound is uniquely identified by several standard chemical identifiers as shown in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 2097968-52-8 |

| Molecular Formula | C8H19ClN2O2S |

| Molecular Weight | 242.77 g/mol |

| IUPAC Name | 1-butylsulfonyl-N-methylazetidin-3-amine hydrochloride |

The chemical structure consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) with a butylsulfonyl group attached to the nitrogen of the azetidine ring and a methylamine substituent at the 3-position of the ring. The compound exists as a hydrochloride salt, which affects its solubility and stability properties.

Structural Features and Conformational Analysis

The four-membered azetidine ring in this compound is a key structural feature that introduces ring strain, making it both synthetically challenging and pharmacologically interesting. The presence of the butylsulfonyl group on the nitrogen atom of the azetidine ring serves as a protecting group and influences the electronic properties of the heterocycle. The methylamine substituent at the 3-position introduces a second nitrogen center that can participate in hydrogen bonding and other intermolecular interactions.

These structural elements collectively contribute to the compound's chemical behavior, including its solubility in various solvents, stability under different conditions, and potential for further derivatization through functional group transformations.

Synthesis Methods and Approaches

The synthesis of 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride requires specialized techniques due to the inherent ring strain of the azetidine system.

General Azetidine Synthesis Strategies

Several approaches for the synthesis of azetidine derivatives have been documented in the literature. These include:

-

Intramolecular cyclization reactions, particularly those involving regioselective aminolysis of epoxides

-

Metal-catalyzed reactions, especially La(OTf)₃-catalyzed intramolecular processes that have shown promising results in forming azetidine rings with high yields

-

Direct displacement reactions using electrophilic azetidines with appropriate nucleophiles

A particularly effective method for synthesizing azetidine-3-amines involves gold-catalyzed oxidative cyclization, as outlined in research by various groups. This approach has demonstrated versatility in creating structurally diverse azetidine derivatives with varying substituent patterns .

Specific Synthesis Routes for Sulfonyl-Protected Azetidines

For the specific synthesis of sulfonyl-protected azetidines like 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride, researchers have developed several optimized protocols:

-

A one-step synthesis approach starting from bench-stable commercial materials has been reported, offering advantages in operational simplicity

-

Displacement reactions involving azetidine electrophiles with amine nucleophiles have proven particularly useful for introducing the N-methyl substituent at the 3-position

-

Advanced synthesis methods employing microwave-assisted techniques and metal-free intramolecular electrophilic amination have improved efficiency and selectivity

The final conversion to the hydrochloride salt is typically achieved through treatment with anhydrous HCl in an appropriate solvent, followed by isolation of the salt form through filtration or crystallization techniques.

Chemical Reactivity and Transformations

The chemical behavior of 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride is influenced by both the strained azetidine ring and the functional groups attached to it.

Reactivity of the Azetidine Ring

The azetidine ring in this compound exhibits distinctive reactivity patterns due to its inherent ring strain. Key reactions include:

-

Ring-opening reactions under acidic or basic conditions

-

Nucleophilic substitution at the 3-position

-

Transformations involving the N-methylamine group

The sulfonyl group attached to the azetidine nitrogen stabilizes the ring and influences its electronic properties, which in turn affects the reactivity at various positions around the heterocycle.

Functional Group Transformations

The functional groups present in 1-(butylsulfonyl)-N-methylazetidin-3-amine hydrochloride provide multiple handles for chemical transformations:

-

The N-methyl secondary amine can undergo various reactions including alkylation, acylation, and conversion to amides or carbamates

-

The butylsulfonyl group can be cleaved under specific conditions to reveal the unprotected azetidine nitrogen

-

The azetidine ring can serve as a scaffold for introducing additional substituents

These transformation possibilities make the compound a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume